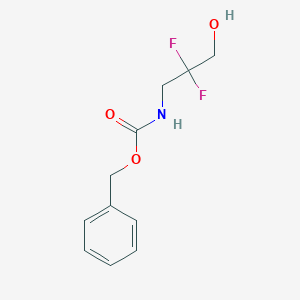

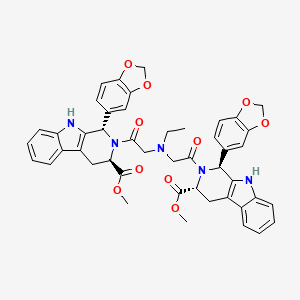

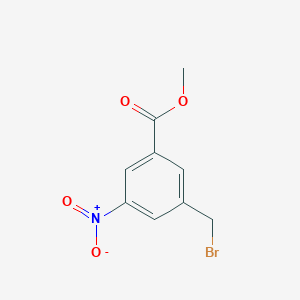

![molecular formula C9H12ClNO2S B1381653 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride CAS No. 1803584-33-9](/img/structure/B1381653.png)

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803584-33-9 . It has a molecular weight of 233.72 . The compound is in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is “2-((4-aminophenyl)thio)propanoic acid hydrochloride” and its InChI code is "1S/C9H11NO2S.ClH/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6H,10H2,1H3,(H,11,12);1H" . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . The compound’s molecular weight is 233.72 .

Applications De Recherche Scientifique

Synthesis of Optically Active Compounds

- The compound has been used in the synthesis of optically active 1,4-thiazane-3-carboxylic acid, demonstrating its utility in creating enantiomerically pure substances, vital for various applications in medicinal and synthetic chemistry (Shiraiwa et al., 1998).

Development of Stereoisomers

- It has been instrumental in the synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid, showcasing the compound's role in exploring stereochemical diversity (Shiraiwa et al., 1998).

Potential Antileukotrienic Agents

- It has been used in synthesizing potential antileukotrienic drugs, highlighting its relevance in the development of new therapeutic agents (Jampílek et al., 2004).

Use in Solid Phase Peptide Synthesis

- Its derivatives have been employed as linkers in solid phase peptide synthesis, indicating its utility in peptide and protein engineering (Erlandsson & Undén, 2006).

Designing Antimelanoma Agents

- The compound has been used in designing bifunctional antimelanoma agents, underscoring its potential in cancer therapy (Ruzza et al., 2009).

Catalysis in Organic Synthesis

- Derivatives have been used as recyclable catalysts in organic synthesis reactions, demonstrating its applicability in sustainable and efficient chemical processes (Tayebi et al., 2011).

Immunobiological Activity

- Its derivatives have shown promise in immunostimulatory and immunomodulatory applications, highlighting its potential in immunology and therapy (Doláková et al., 2005).

Drug Synthesis and Analysis

- The compound has been employed in the synthesis and structural analysis of various drugs, indicating its role in drug development and pharmaceutical research (Kumarasinghe et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(4-aminophenyl)sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBJTDTXZPWIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC=C(C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-33-9 |

Source

|

| Record name | Propanoic acid, 2-[(4-aminophenyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

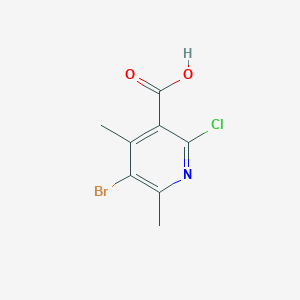

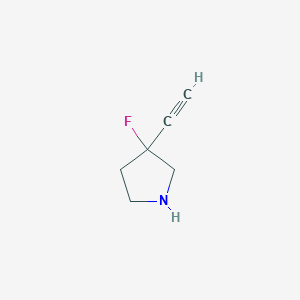

![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)

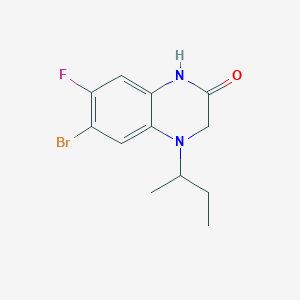

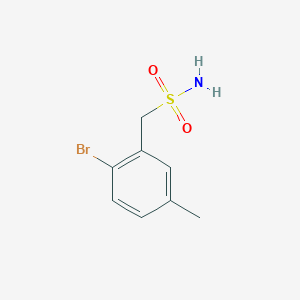

![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)

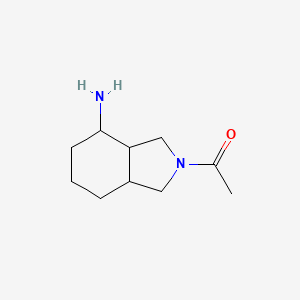

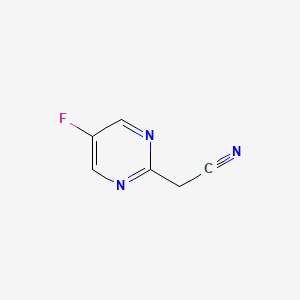

![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)